molecular formula C18H39N2O9P B12044421 Myo-inositol 2-monophosphate di*(cyclohe xylammonium

Myo-inositol 2-monophosphate di*(cyclohe xylammonium

Cat. No.: B12044421
M. Wt: 458.5 g/mol
InChI Key: IMIHZMWNWGIJKQ-KDIRXZECSA-N
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Description

Myo-inositol 2-monophosphate bis(cyclohexylammonium) salt is a phosphorylated derivative of myo-inositol, a cyclic polyol critical in cellular signaling and lipid metabolism. The compound features a phosphate group esterified at the 2-position of the inositol ring, with two cyclohexylammonium cations acting as counterions. Cyclohexylammonium salts are commonly employed in biochemical and industrial contexts due to their stability and solubility modulation .

Properties

Molecular Formula

C18H39N2O9P

Molecular Weight

458.5 g/mol

IUPAC Name

cyclohexanamine;[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3+,4+,5-,6?

InChI Key

IMIHZMWNWGIJKQ-KDIRXZECSA-N

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-inositol 2-monophosphate di*(cyclohe xylammonium) typically involves the phosphorylation of myo-inositol followed by the introduction of cyclohexylammonium groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound) may involve large-scale chemical processes that optimize yield and purity. These methods often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Key Enzymatic Reactions

a. Dephosphorylation by myo-Inositol Monophosphatases (IMPases)
Human IMPA2, a homolog of IMPA1, catalyzes the hydrolysis of myo-inositol 2-monophosphate to free myo-inositol. Structural studies reveal IMPA2 binds two metal ions (Ca²⁺ or Mn²⁺) and a phosphate ion in its active site, critical for substrate recognition and catalysis :

myo inositol 2 monophosphateIMPA2 H2Omyo inositol+Pi\text{myo inositol 2 monophosphate}\xrightarrow{\text{IMPA2 H}_2\text{O}}\text{myo inositol}+\text{P}_i

b. Biosynthetic Pathways in Methanogens
In Methanococcus igneus, myo-inositol 2-monophosphate acts as a precursor for di-myo-inositol-1,1′-phosphate (DIP) biosynthesis. The pathway involves:

  • Activation of myo-inositol 1-phosphate (I-1-P) with CTP to form CDP-inositol (CDP-I) .

  • Condensation of CDP-I with free myo-inositol via DIP synthase .

Experimental Data and Reaction Conditions

Table 1: Synthetic Conditions for myo-Inositol 2-Monophosphate Derivatives

Reaction StepReagents/ConditionsYield (%)Reference
Orthoformate alkylationBenzyl chloride, DMF, 60°C85–90
PhosphorylationDi-O-benzylphosphoramidite, tetrazole, CH₂Cl₂70–75
DeprotectionH₂/Pd-C, MeOH, 24 h95
Salt formationCyclohexylamine, pH 7.590

Table 2: Kinetic Parameters for IMPA2-Catalyzed Hydrolysis

SubstrateKmK_m (μM)kcatk_{cat} (s⁻¹)Metal CofactorReference
myo-Inositol 2-monophosphate120 ± 150.8 ± 0.1Ca²⁺/Mn²⁺

Structural and Mechanistic Insights

  • Phosphate Group Reactivity : The axial orientation of the phosphate group at position 2 in myo-inositol 2-monophosphate enhances its nucleophilicity, facilitating enzymatic hydrolysis and chemical derivatization .

  • Role of Cyclohexylammonium Counterions : The di(cyclohexylammonium) salt improves solubility in polar solvents (e.g., H₂O, MeOH) and stabilizes the phosphate group via ionic interactions .

Scientific Research Applications

Biochemical Significance

Myo-inositol and its derivatives play crucial roles in cellular signaling and metabolism. Myo-inositol 2-monophosphate serves as a precursor to more complex inositol phosphates, which are involved in multiple cellular processes such as:

  • Signal Transduction : Myo-inositol is essential for the synthesis of phosphatidylinositol, a critical component of cell membranes that participates in signaling pathways related to cell growth, differentiation, and apoptosis .
  • Osmoregulation : Myo-inositol derivatives are known to function as compatible solutes that help cells cope with osmotic stress .

Research Applications

Myo-inositol 2-monophosphate di(cyclohexylammonium) has been utilized in various research contexts:

  • Transport Studies : Labeled forms of myo-inositol are used in studies examining the transport mechanisms across the blood-brain barrier. For example, tritiated myo-inositol has been employed to investigate uptake by sodium-dependent transporters .
  • Metabolic Pathway Analysis : The compound is instrumental in elucidating the biosynthetic pathways of inositol phosphates. Studies have shown that myo-inositol 1-phosphate synthase catalyzes the conversion of glucose-6-phosphate to myo-inositol, highlighting its role in metabolic regulation .

Case Study 1: Role in Phytic Acid Formation

Research indicates that myo-inositol 2-phosphate acts as an early phosphorylated intermediate in phytic acid biosynthesis. This pathway is critical for seed development and nutrient storage in plants .

Case Study 2: Neuroprotective Effects

Studies have demonstrated that myo-inositol can have neuroprotective effects, particularly in conditions like diabetes where altered chiro-inositol ratios impact signaling pathways. The administration of myo-inositol has shown promise in ameliorating cognitive deficits associated with metabolic disorders .

Data Tables

Application AreaDescriptionKey Findings
Signal TransductionInvolved in phosphatidylinositol synthesisEssential for growth and differentiation signals
OsmoregulationFunctions as a compatible soluteHelps cells manage osmotic stress
Transport MechanismsUsed in studies on blood-brain barrier transportInvestigated sodium-dependent transporter activity
Metabolic PathwaysElucidates biosynthetic pathways of inositol phosphatesKey role in glucose metabolism

Mechanism of Action

The mechanism of action of myo-inositol 2-monophosphate di*(cyclohe xylammonium) involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by affecting the phosphorylation status of inositol phosphates. This modulation can influence various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Cyclohexylammonium-Containing Compounds

Structural and Functional Analogues

(a) L-Ascorbic Acid 2-Monophosphate Tris(cyclohexylammonium) Standard
  • Molecular Formula : 3C₆H₁₃N·C₆H₉O₉P (MW: 553.62) .
  • Key Features :
    • Three cyclohexylammonium counterions (vs. two in the target compound).
    • Designed for food analysis, indicating stability in aqueous matrices.
    • Storage at 0–6°C to prevent degradation .
  • Comparison : The additional cyclohexylammonium ion enhances solubility but may reduce thermal stability compared to bis-counterion salts.
(b) β-L-Fucose 1-Phosphate Bis(cyclohexylammonium) Salt
  • Molecular Formula : C₆H₁₃O₈P (MW: 244.136) .
  • Physical Properties :
    • Density: 1.75 g/cm³; Boiling Point: 519.4°C.
    • High hydrophilicity (PSA: 146.49 Ų) due to phosphate and hydroxyl groups.
  • Comparison: Similar bis(cyclohexylammonium) counterion system but lacks the inositol backbone.
(c) O-Propyl Methylphosphonothioic Acid Dicyclohexylammonium Salt
  • Molecular Formula: C₁₆H₃₄NO₂PS (MW: 335.47) .
  • Applications: Used in organophosphate synthesis and as a precursor in agrochemicals.
  • Comparison: Incorporates a sulfur atom in the phosphonothioate group, altering electronic properties and toxicity profiles compared to phosphate esters.

Physicochemical and Functional Differences

Table 1: Comparative Data for Cyclohexylammonium Salts

Compound Molecular Formula Molecular Weight Counterions Key Applications Stability Notes
Myo-inositol 2-monophosphate bis(cyclohexylammonium) Not reported Not reported 2 Hypothesized: Biochemical Likely hygroscopic
L-Ascorbic acid 2-monophosphate tris(cyclohexylammonium) 3C₆H₁₃N·C₆H₉O₉P 553.62 3 Food analysis Requires cold storage
β-L-Fucose 1-phosphate bis(cyclohexylammonium) C₆H₁₃O₈P 244.136 2 Glycobiology research High thermal stability
O-Propyl methylphosphonothioate dicyclohexylammonium C₁₆H₃₄NO₂PS 335.47 1 Organophosphate synthesis Air-sensitive
Key Observations:

Counterion Impact : Tris(cyclohexylammonium) salts (e.g., L-ascorbic acid derivative) exhibit higher solubility but lower thermal stability than bis-counterion analogs .

Backbone Influence: Myo-inositol’s six hydroxyl groups confer unique chelation and signaling capabilities absent in fucose or ascorbic acid derivatives.

Functional Groups: Phosphonothioates (e.g., O-propyl methylphosphonothioate) introduce sulfur, altering reactivity and toxicity compared to phosphates .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of myo-inositol 2-monophosphate di(cyclohexylammonium)?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/³¹P) to confirm phosphate positioning and cyclohexylammonium counterion integration . High-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended for purity assessment, using a C18 column and a mobile phase of 20 mM ammonium acetate (pH 5.0)/acetonitrile (95:5 v/v) at 0.8 mL/min . Mass spectrometry (ESI-MS) can resolve ambiguities in molecular weight, particularly for verifying salt stoichiometry .

Q. How should solubility and stability be optimized for in vitro enzymatic assays involving this compound?

  • Methodological Answer : The compound’s solubility in aqueous buffers (e.g., 50 mg/mL in H₂O ) is pH-dependent. For stability, prepare stock solutions in deionized water (pH 6.5–7.5) and store at –20°C in aliquots to avoid freeze-thaw degradation. For enzymatic studies, avoid divalent cations (e.g., Mg²⁺) in buffers if phosphoryl transfer reactions are being monitored, as these may interfere with the phosphate group’s reactivity .

Q. What synthetic strategies are used to produce myo-inositol 2-monophosphate di(cyclohexylammonium) with high stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves phosphorylation of myo-inositol at the C2 position using phosphoramidite chemistry under anhydrous conditions . Cyclohexylammonium counterions are introduced via ion-exchange chromatography, replacing alkali metal ions (e.g., Na⁺) with cyclohexylamine in a methanol/water solvent system. Monitor reaction progress by thin-layer chromatography (TLC) with a cerium molybdate stain for phosphate detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when this compound acts as a substrate or inhibitor of phosphatases?

  • Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., ionic strength, temperature). Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4, 150 mM NaCl). For competitive inhibition studies, perform Michaelis-Menten kinetics with varying substrate concentrations and apply nonlinear regression to distinguish between competitive and noncompetitive mechanisms .

Q. What advanced structural characterization methods are suitable for probing the protonation states and hydrogen-bonding networks in this compound?

  • Methodological Answer : Solid-state NMR (¹³C/³¹P CP-MAS) can map protonation sites in the crystalline phase, while solution-state ¹H-¹H NOESY experiments reveal intramolecular hydrogen bonds in the myo-inositol ring . Small-angle neutron scattering (SANS) is effective for studying hydration shells and counterion interactions in aqueous solutions, particularly at concentrations ≥10 mg/mL .

Q. How does the electronic structure of the phosphate group influence its reactivity in enzyme-catalyzed phosphoryl transfer reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict pKa values and charge distribution at the phosphate group. Experimental validation via pH-rate profiles in enzymatic assays (e.g., using myo-inositol-1-phosphate synthase ) helps correlate computational predictions with observed reactivity. For example, the C2 phosphate’s lower pKa (~6.2) compared to C1/C3 positions enhances nucleophilicity in alkaline conditions .

Q. What strategies mitigate batch-to-batch variability in biological activity studies of this compound?

  • Methodological Answer : Standardize synthesis protocols (e.g., stoichiometric control during counterion exchange) and characterize each batch via LC-MS and elemental analysis. For cell-based assays, include internal controls (e.g., commercially available myo-inositol phosphate analogs ) to normalize activity measurements. Statistical tools like principal component analysis (PCA) can identify outlier batches linked to impurity profiles .

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